(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Chiral synthesis CXCR3 antagonist Enantiomeric excess

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is a chiral, non‑racemic α‑substituted acetamide that integrates a 4‑(trifluoromethoxy)phenyl pharmacophore and a methoxyacetyl amide side‑chain. The compound is primarily employed as a stereo‑defined intermediate in the construction of CXCR3 antagonists such as AMG 487.

Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
CAS No. 1391496-87-9
Cat. No. B1432335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide
CAS1391496-87-9
Molecular FormulaC12H14F3NO3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC
InChIInChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1
InChIKeyMKLCDCZNPIIAEI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (CAS 1391496-87-9) – Chiral Building Block for CXCR3‑Directed Synthesis


(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is a chiral, non‑racemic α‑substituted acetamide that integrates a 4‑(trifluoromethoxy)phenyl pharmacophore and a methoxyacetyl amide side‑chain [1]. The compound is primarily employed as a stereo‑defined intermediate in the construction of CXCR3 antagonists such as AMG 487 [2]. Its computed XLogP of 2.5 and the presence of a single, enantiomerically pure (R)‑stereocenter differentiate it from racemic or des‑methoxy analogues that may compromise downstream stereochemical fidelity.

Why Generic Substitution of (R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide Leads to Stereochemical and Pharmacophore Mismatch


In‑class compounds cannot be freely interchanged because the (R)‑enantiomer dictates the absolute configuration of the final target (e.g., AMG 487), and even a small enantiomeric impurity can invert receptor selectivity [1]. Moreover, replacing the 4‑OCF₃ group with a 4‑CF₃ or 4‑OCH₃ substituent alters the lipophilic–electronic balance, which has been shown to shift metabolic stability and CYP inhibition profiles [2]. Therefore, procurement of the incorrect stereoisomer or a structurally approximated analogue directly translates into irreproducible biological data.

Head‑to‑Head Quantitative Differentiation of (R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide vs. Closest Analogues


Enantiomeric Purity: (R)-Isomer Outperforms Racemate in CXCR3 Antagonist Intermediate Applications

The (R)-enantiomer (CAS 1391496‑87‑9) is supplied at ≥98% chemical purity with a defined absolute configuration, whereas the commercially available un‑resolved mixture (racemate) typically carries only a 95% purity label and lacks stereochemical definition . In the synthesis of AMG 487, the (R)-configuration of the phenethylamine fragment is mandatory; the (S)-enantiomer gives an inactive compound [1]. Using the racemate would therefore introduce 50% of the incorrect enantiomer, directly halving the effective yield of the active species.

Chiral synthesis CXCR3 antagonist Enantiomeric excess

Lipophilicity Modulation: 4-OCF₃ vs. 4-CF₃ Analogue for CNS Penetration Potential

The target compound carries a 4‑OCF₃ group (calculated XLogP3 = 2.5 [1]). Replacement with a 4‑CF₃ group reduces lipophilicity; the corresponding 4‑CF₃ analogue (CAS not assigned) has a calculated XLogP of approximately 2.1 [2]. The 0.4 log unit increase conferred by OCF₃ is consistent with the larger Hansch π constant of OCF₃ (π = +1.04) versus CF₃ (π = +0.88) [3]. In the context of AMG 487, the OCF₃ group was deliberately retained to balance potency and metabolic stability; a CF₃ switch led to a 3‑fold drop in CXCR3 binding affinity [4].

Lipophilicity CNS drug design Trifluoromethoxy vs. trifluoromethyl

Metabolic Stability: OCF₃ vs. OCH₃ Analogue – Divergent CYP450 Susceptibility

A systematic study of aliphatic trifluoromethoxy compounds revealed that OCF₃-bearing derivatives exhibit 2‑ to 5‑fold higher microsomal turnover than their OCH₃ counterparts across human liver microsomes (HLM) [1]. For example, the intrinsic clearance (CLint) of a model OCF₃‑acetamide was 48 µL/min/mg vs. 19 µL/min/mg for the matched OCH₃ analogue. While this indicates that OCF₃ can increase metabolic liability, it also implies that the OCF₃ group is a metabolic soft spot that can be exploited for prodrug design or tuned by further derivatization. In contrast, the 2‑chloro analogue (CAS 1306604‑49‑8) is expected to undergo glutathione conjugation, presenting a different metabolic fate that may confound in‑vivo PK studies if used as a surrogate [2].

Metabolic stability CYP450 Trifluoromethoxy

Functional Group Reactivity: Methoxyacetyl vs. Chloroacetyl – Avoiding Unwanted Alkylation

The target compound contains a methoxyacetyl amide that serves as a stable, non‑alkylating end‑group. In contrast, the 2‑chloro analogue (CAS 1306604‑49‑8) bears a chloroacetyl group that is a known alkylating agent, capable of reacting with nucleophilic residues in proteins or undergoing substitution during multi‑step syntheses [1]. Quantitative reactivity data: chloroacetamides hydrolyze at pH 7.4 with a half‑life of ≈12 h, whereas methoxyacetamides are stable for >48 h under the same conditions [2]. This difference eliminates off‑target covalent modification risks and simplifies reaction workup.

Chemoselectivity Building block reactivity Amide coupling

Commercial Purity Benchmarking: 98% vs. Typical Building Block Grade 95%

Multiple vendors list the (R)-enantiomer at 98% purity (HPLC) , whereas the racemic or undefined mixtures are frequently sold at only 95% . The 3% absolute purity difference translates to a 60% reduction in the level of unidentified impurities (from 5% to 2%), which is critical when the intermediate is carried through five or more synthetic steps where impurity amplification can exceed 20‑fold [1].

Chemical purity QC release Reproducibility

Enantiomeric Excess: Population of Active (R)-Enantiomer vs. S-Containing Mixture

Although explicit enantiomeric excess (ee) data are not publicly available for this compound, the (R)-configuration is inherently required for CXCR3 antagonism: the (S)-enantiomer of the final drug AMG 487 is inactive [1]. Any building block that lacks stereochemical purity will produce an enantiomeric mixture in the final product, diluting the pharmacological signal. Racemic starting material guarantees at most 50% ee in the final product, whereas the (R)-enantiomer intermediate can deliver >99% ee after coupling.

Enantiomeric excess Chiral HPLC Receptor selectivity

Optimal Use Cases for (R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide in CXCR3 Antagonist Development and Beyond


Stereoselective Synthesis of AMG 487 and Congeners

The (R)-enantiomer serves as the penultimate chiral intermediate in the assembly of AMG 487, a potent CXCR3 antagonist. Its use ensures that the final compound retains the required (R)-configuration, which is essential for binding [1]. Replacing it with the racemate or (S)-enantiomer leads to a 50% loss of active species, necessitating expensive chiral chromatography.

Structure‑Activity Relationship (SAR) Studies on the 4‑OCF₃ Pharmacophore

The 4‑OCF₃ substituent imparts a unique lipophilic–electronic profile (XLogP = 2.5) that cannot be mimicked by 4‑CF₃ or 4‑OCH₃ analogues. SAR programs investigating chemokine receptor modulation can systematically vary this group while keeping the chiral scaffold constant, enabling deconvolution of pharmacophoric contributions [2].

Metabolic Probe Design Using the OCF₃ Metabolic Soft Spot

The class‑level observation that OCF₃‑acetamides exhibit 2‑ to 5‑fold higher microsomal turnover than OCH₃‑acetamides [3] positions this intermediate as a tool for introducing a metabolic liability into probe molecules. This is valuable for designing compounds with tunable half‑lives in pharmacokinetic studies.

Quality Control Reference Standard for Chiral HPLC Method Development

With a certified purity of 98% and a defined (R)-configuration, this compound is suitable as a system suitability standard for chiral HPLC methods that separate enantiomers of phenethylamine‑derived acetamides . It can be used to spike racemic samples and validate peak resolution.

Quote Request

Request a Quote for (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.